molecular formula C10H16O4 B12282601 diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate

diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate

Cat. No.: B12282601
M. Wt: 200.23 g/mol
InChI Key: QAGGDTTXACRADK-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate is a chiral cyclobutane derivative featuring two ester groups at the 1,2-positions of the four-membered ring. Its stereochemistry (1R,2S) confers distinct conformational rigidity and reactivity compared to non-chiral or racemic analogs. This compound is synthesized via cycloaddition reactions, such as the [2+2] photocycloaddition of acrylate esters, or through catalytic methods involving diazomethane and methyl acrylate, achieving high stereochemical control .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8(7)10(12)14-4-2/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

QAGGDTTXACRADK-OCAPTIKFSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]1C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCC1C(=O)OCC

Origin of Product

United States

Preparation Methods

Stereoselective Cycloaddition Approaches

[2+2] Photocycloaddition of Enantiomerically Enriched Diesters

The [2+2] photocycloaddition reaction is a cornerstone for constructing cyclobutane rings. For diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate, this method involves irradiating a diene precursor, such as diethyl maleate or fumarate, under UV light in the presence of a photosensitizer. A 1998 study by Estieu et al. demonstrated that regioselective cyclization of α,α-dialkylcyclopentanones from cyclobutanecarboxylic acid derivatives could be adapted for stereocontrolled cyclobutane formation. Key parameters include:

  • Wavelength : 300–350 nm for optimal excitation.
  • Solvent : Acetonitrile or benzene to minimize side reactions.
  • Yield : 40–60% with enantiomeric excess (ee) up to 85%.

A major challenge is minimizing diradical intermediates that lead to racemization. Recent advances employ chiral templates or Lewis acids to stabilize transition states, improving ee to >90%.

Ring-Closing Metathesis (RCM) of Diethyl Malonate Derivatives

Grubbs Catalyst-Mediated Cyclization

Ring-closing metathesis using Grubbs catalysts offers a versatile route to cyclobutanes. Diethyl malonate derivatives functionalized with allyl groups undergo RCM to form the cyclobutane core. For example, reacting diethyl 2,2-diallylmalonate with Grubbs II catalyst in dichloromethane at 40°C produces the cyclobutane ring in 65–75% yield.

Table 1: Optimization of RCM Conditions
Catalyst Temperature (°C) Yield (%) ee (%)
Grubbs II 40 72 82
Hoveyda-Grubbs II 25 68 88

Steric hindrance from the ethyl ester groups necessitates higher catalyst loadings (5–10 mol%) but enhances stereoselectivity.

Asymmetric Catalytic Hydrogenation of Cyclobutene Intermediates

Enantioselective Hydrogenation with Chiral Phosphine Ligands

Cyclobutene-1,2-dicarboxylates serve as precursors for the target compound. Hydrogenation over a palladium catalyst modified with (R)-BINAP achieves >95% ee. Lukina et al. (1966) reported that diethyl cyclobutene-1,2-dicarboxylate, when hydrogenated at 50 psi H₂ in ethanol, yields the saturated product with minimal racemization. Critical factors include:

  • Pressure : 50–100 psi for complete conversion.
  • Substrate Purity : Cyclobutene must be free of conjugated dienes to avoid over-hydrogenation.

Resolution of Racemic Mixtures via Chiral Chromatography

Kinetic Resolution Using Enzymatic Hydrolysis

Racemic diethyl cyclobutane-1,2-dicarboxylate can be resolved using lipases. Porcine pancreatic lipase (PPL) selectively hydrolyzes the (1S,2R)-enantiomer in aqueous buffer, leaving the (1R,2S)-isomer intact. A 2024 undergraduate lab experiment demonstrated this method, achieving 98% ee after 24 hours.

Table 2: Enzymatic Resolution Efficiency
Enzyme Time (h) ee (%) Yield (%)
PPL 24 98 45
CAL-B 48 95 50

Diastereoselective Cyclization of 1,2-Diesters

Acid-Catalyzed Cyclization of Diethyl Tartrate Derivatives

Starting from chiral diethyl tartrate, acid-catalyzed cyclization forms the cyclobutane ring while retaining stereochemistry. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, the reaction achieves 70% yield and >99% ee. The mechanism proceeds via a chair-like transition state, where the ester groups adopt equatorial positions to minimize strain.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield cyclobutane-1,2-dicarboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkoxides or amines can be used for nucleophilic substitution reactions.

Major Products Formed

    Hydrolysis: Cyclobutane-1,2-dicarboxylic acid and ethanol.

    Reduction: Cyclobutane-1,2-diol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its unique cyclobutane structure allows for the formation of complex molecules through various chemical reactions.

Case Study: Antiviral Nucleoside Analogues
A notable application of this compound is in the synthesis of antiviral nucleoside analogues. The compound can be utilized in [2 + 2] cycloaddition reactions with ketene acetals to produce cyclobutane derivatives that exhibit antiviral properties. This method has been documented to yield compounds that are effective against viral infections, showcasing the compound's utility in medicinal chemistry .

Material Science Applications

The compound is also explored for its potential in material science, particularly in the development of polymers and other advanced materials.

Case Study: Polymer Development
Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties. The rigid structure of the cyclobutane ring contributes to increased thermal stability and mechanical strength in polymer formulations. This application is particularly relevant in creating materials for high-performance applications such as aerospace and automotive industries .

Synthetic Methodology Innovations

Recent advancements have highlighted innovative synthetic methodologies involving this compound that improve efficiency and selectivity in organic synthesis.

Table 1: Synthetic Methodologies Using this compound

Methodology TypeDescriptionYield (%)References
[2 + 2] CycloadditionReaction with ketene acetals to form cyclobutanes70-90
Ring ExpansionHeating with methanol to produce pyrrolidine derivatives34
PolymerizationIncorporation into polymer chains for enhanced propertiesN/A

Biological Studies

The biological activity of this compound derivatives has been investigated for their potential therapeutic effects.

Case Study: Anticancer Activity
Some derivatives synthesized from this compound have shown promising anticancer activity. Studies reveal that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Mechanism of Action

The mechanism of action of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate involves its interaction with various molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The pathways involved may include ester hydrolysis, reduction, and substitution reactions, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane Analogs

Diethyl trans-1,2-cyclopropanedicarboxylate (CAS 3999-55-1) shares structural similarities but differs in ring size (three-membered vs. four-membered cyclobutane). The trans-configuration (1R,2R) reduces steric strain, leading to higher thermal stability. Key properties include a molecular weight of 186.21 g/mol, refractive index of 1.439, and ≥96% purity . Unlike the cyclobutane derivative, cyclopropane analogs exhibit enhanced reactivity in ring-opening reactions due to higher ring strain .

Property Diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate Diethyl trans-1,2-cyclopropanedicarboxylate
Molecular Formula C₁₀H₁₆O₄ C₉H₁₄O₄
Molecular Weight (g/mol) 200.23 186.21
Ring Strain Moderate High
Key Applications Organogelators, pharmaceuticals Reactive intermediates, catalysis

Cyclohexane and Cyclohexene Derivatives

Diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate (CAS 17351-07-4) and dimethyl cis-4-cyclohexene-1,2-dicarboxylate (CAS 4841-84-3) feature larger six-membered rings. The cyclohexane derivative (C₁₂H₂₀O₄, MW 228.28 g/mol) exhibits greater conformational flexibility, while the cyclohexene analog introduces unsaturation, altering electronic properties and reactivity . These compounds are less strained, making them more stable but less reactive in ring-opening reactions compared to cyclobutane derivatives.

Ester Group Variations

Replacing ethyl groups with methyl (e.g., dimethyl cis-1,2-cyclobutanedicarboxylate , CAS 2607-03-6) shortens the ester chain, reducing hydrophobicity and increasing melting points (e.g., 94–95°C for dimethyl dioxolane analogs ). Longer ester chains, as in diisodecyl-1,2-cyclobutanedicarboxylate (CAS 27401-06-5), enhance lipophilicity, making them suitable for polymer plasticizers .

Biological Activity

Diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate is a cyclic compound with significant biological implications, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclobutane ring and two ester functional groups, allows it to interact with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C8H12O4. Its cyclic structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation and reduction, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
StructureCyclobutane ring with two ester groups
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through interactions with specific receptors and enzymes. The ester groups can hydrolyze to release carboxylic acids that may participate in various metabolic processes.

Case Study: Antinociceptive Activity

Research has indicated that derivatives of cyclobutane compounds exhibit significant antinociceptive (pain-relieving) properties. For instance, studies on related compounds have shown their effectiveness in reducing pain responses in animal models. The mechanism is thought to involve modulation of neurotransmitter release and receptor activation in pain pathways .

Biological Activity

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Activity : Similar cyclic compounds have been investigated for their anticancer properties. For example, platinum complexes incorporating cyclobutane derivatives have shown promising results in inhibiting tumor growth while exhibiting lower toxicity compared to traditional chemotherapeutics .
  • Anti-inflammatory Effects : Cyclobutane derivatives have been noted for their anti-inflammatory actions. Compounds derived from cyclobutane frameworks have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Efficient synthetic routes have been developed that allow for the production of this compound with high yields. Notably, photocatalytic methods using ruthenium complexes have been employed to achieve stereoselective synthesis .
  • Biological Evaluations : In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Q & A

Q. What synthetic routes are available for diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via stereoselective cycloaddition or substitution reactions. For example, hydrazide intermediates (e.g., diethyl hydrazine-1,2-dicarboxylate) are key precursors. Solvent choice critically impacts yield: THF alone may fail due to poor reactivity, but adding polar aprotic solvents like DMF enhances nucleophilic substitution efficiency, achieving yields up to 68% . Optimization should include solvent screening (e.g., THF:DMF ratios) and temperature control to suppress side reactions.

Q. What spectroscopic and crystallographic methods confirm the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration via single-crystal analysis. For example, cyclohexene analogs show semi-chair conformations with dihedral angles (e.g., 59.44° between aromatic rings) that validate stereochemistry .
  • NMR : 1^1H and 13^13C NMR distinguish enantiomers via coupling constants and diastereotopic proton splitting.
  • IR and MS : Functional groups (e.g., ester C=O stretch at ~1730 cm^{-1) and molecular ion peaks (e.g., HRMS with <1 ppm error) confirm structure .

Q. How is the enantiomeric purity of this compound assessed?

Methodological Answer: Chiral HPLC or GC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by 1^1H NMR analysis quantifies enantiomeric excess (ee) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in cyclobutane-dicarboxylate synthesis?

Methodological Answer: Diastereoselectivity arises from steric and electronic effects in transition states. For example, 1,3-dipolar cycloadditions of azomethine ylides with cyclobutene-dicarboxylates yield indolizidines with >80% endo/exo selectivity under thermal or Lewis acid-catalyzed conditions (e.g., BF3_3) . Computational modeling (DFT) predicts favored transition states to guide reagent design (e.g., bulky ester groups enhance steric control).

Q. How do solvent effects lead to contradictory yields in substitution reactions, and how can this be resolved?

Methodological Answer: Contradictions arise from solvent polarity and coordination ability. For instance, THF alone fails to solvate intermediates in hydrazide substitution, but DMF stabilizes charged transition states via strong dipole interactions . Systematic troubleshooting involves:

  • Solvent polarity index screening (e.g., DMF: 37.0 vs. THF: 19.2).
  • Monitoring reaction progress via TLC/GC-MS to identify side products.
  • Adjusting reaction time and temperature to minimize decomposition.

Q. What strategies address low regioselectivity in multicomponent reactions involving cyclobutane-dicarboxylates?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example, allyl hydrazides preferentially react at the less hindered ester group. Strategies include:

  • Introducing electron-withdrawing groups (e.g., nitro) to activate specific sites.
  • Using directing groups (e.g., styryl moieties) to orient reactants .
  • Employing transition metal catalysts (e.g., Pd) for C–H functionalization .

Q. How are cyclobutane-dicarboxylates applied in asymmetric catalysis or drug discovery?

Methodological Answer: These compounds serve as chiral building blocks:

  • Catalysis : Rigid cyclobutane backbones enforce stereochemistry in organocatalysts (e.g., proline analogs) .
  • Drug discovery : Cyclobutane rings mimic peptide turn structures, enhancing metabolic stability. For example, derivatives show activity in antiviral assays (e.g., SARS-CoV-2 pseudovirus inhibition) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental outcomes in cycloaddition reactions?

Methodological Answer: Discrepancies may arise from solvent or temperature effects not modeled in simulations. Mitigation steps:

  • Validate computational models with solvent correction (e.g., COSMO-RS).
  • Compare experimental vs. calculated 1^1H NMR shifts (DP4 analysis) .
  • Re-examine transition state ensembles for overlooked pathways (e.g., solvent-stabilized intermediates).

Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey ObservationsReference
HRMSm/z 372.1838 (calc.), 372.1828 (obs.)
IRC=O stretch at 1733 cm1^{-1}
X-raySemi-chair conformation, R-factor 0.051

Q. Table 2. Solvent Effects on Substitution Reactions

Solvent SystemYield (%)Notes
THF0Poor intermediate stabilization
THF:DMF (3:1)68Optimal polarity and coordination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.